2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
Description
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide is a heterocyclic acetamide derivative featuring a unique combination of pharmacophoric motifs:
- Isoindole-1,3-dione (phthalimide): Known for its role in modulating electronic properties and enhancing binding affinity to biological targets via hydrogen bonding .
- 6-Fluoro-1,3-benzothiazole: A fluorinated aromatic heterocycle that improves metabolic stability and target selectivity .
- 3-Methylpyrazole: Enhances solubility and pharmacokinetic profiles while contributing to π-π stacking interactions .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN5O3S/c1-11-8-17(27(25-11)21-23-15-7-6-12(22)9-16(15)31-21)24-18(28)10-26-19(29)13-4-2-3-5-14(13)20(26)30/h2-9H,10H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSGHXXOKMAGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=NC5=C(S4)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoindolinone Moiety: This can be achieved by the cyclization of phthalic anhydride with ammonia or primary amines.
Synthesis of Benzothiazole Derivative: This involves the reaction of 2-aminothiophenol with fluorinated aromatic aldehydes.
Construction of Pyrazole Ring: This can be synthesized by the reaction of hydrazine with 1,3-diketones.
Coupling Reactions: The final step involves coupling the isoindolinone, benzothiazole, and pyrazole derivatives under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole and pyrazole rings.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities, including anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and functional groups.
Industrial Applications: The compound can be used as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The benzothiazole and pyrazole rings are particularly important for binding interactions, while the isoindolinone moiety may contribute to the compound’s stability and overall activity.
Comparison with Similar Compounds
Tables of Comparative Data
Table 2: Bioactivity Comparison
Q & A
What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Assembly: The isoindole-1,3-dione moiety is introduced via cyclization of phthalic anhydride derivatives with amines or hydrazines. For example, 2-cyanoacetamide intermediates can react with phthalic anhydride under reflux in acetic acid to form the isoindole ring .
Pyrazole-Benzothiazole Coupling: The pyrazole ring substituted with 6-fluoro-benzothiazole is synthesized via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Microwave-assisted reactions (100–120°C, 30–60 min) improve regioselectivity .
Acetamide Linkage: The final acetamide bond is formed using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or THF, with yields optimized by controlling stoichiometry (1:1.2 molar ratio of amine to carbonyl) .
Critical Factors:
- Catalysts: Pd(PPh₃)₄ for coupling reactions (0.5–1 mol%).
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity .
How can structural analogs be designed to explore structure-activity relationships (SAR) for target binding?
Level: Advanced
Methodological Answer:
SAR studies require systematic variation of substituents:
Substitution Hotspots:
- Isoindole Dione: Replace the 1,3-dioxo group with sulfonamide or ester functionalities to modulate electron density .
- Benzothiazole: Test halogen (Cl, Br) or methyl groups at the 6-position to assess steric and electronic effects on target affinity .
- Pyrazole Methyl Group: Introduce bulkier alkyl chains (e.g., ethyl, isopropyl) to probe hydrophobic pocket interactions .
Synthesis Strategy:
- Parallel library synthesis using solid-phase techniques (Rink amide resin) for rapid analog generation .
Binding Assays:
- SPR or ITC: Quantify binding kinetics (KD, kon/koff) to kinase targets (e.g., EGFR, VEGFR).
- Molecular Docking: Use AutoDock Vina with crystal structures (PDB: 4HJO) to predict binding poses and guide substitutions .
What analytical techniques are critical for characterizing this compound and its intermediates?
Level: Basic
Methodological Answer:
NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm regiochemistry of the pyrazole ring (δ 7.2–8.1 ppm for aromatic protons) and acetamide linkage (δ 2.1–2.3 ppm for CH₃) .
Mass Spectrometry:
- HRMS (ESI+): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 493.1324) and detect impurities (<0.5%) .
X-ray Crystallography: Resolve stereochemical ambiguities in the isoindole dione core (e.g., C–N bond angles of 120°) .
HPLC-PDA: Monitor reaction progress (C18 column, 70:30 MeCN/H₂O, 1 mL/min) .
How can contradictory biological activity data across studies be resolved?
Level: Advanced
Methodological Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
Standardized Assays:
- Use identical cell lines (e.g., HEK293T for kinase inhibition) and ATP concentrations (1 mM) in enzymatic assays .
Batch Analysis:
- Compare IC₅₀ values across synthesized batches (≥3 replicates) to rule out synthetic byproducts (e.g., unreacted phthalic anhydride) .
Meta-Analysis:
- Apply statistical tools (e.g., ANOVA) to aggregate data from PubChem BioAssay (AID 1259351) and ChEMBL .
What computational methods predict the compound’s pharmacokinetic (PK) properties?
Level: Advanced
Methodological Answer:
ADME Prediction:
- SwissADME: Estimate logP (2.8 ± 0.3), solubility (LogS = -4.1), and CYP450 inhibition (CYP3A4: high risk) .
MD Simulations:
- Run 100-ns simulations (AMBER22) to assess blood-brain barrier permeability (low penetration predicted due to polar surface area >90 Ų) .
Metabolite Identification:
- Use GLORYx to predict phase I metabolites (e.g., hydroxylation at the benzothiazole ring) .
How do solvent and temperature affect reaction yields in large-scale synthesis?
Level: Advanced
Methodological Answer:
Solvent Screening:
- Polar aprotic solvents (DMF, DMSO) enhance coupling reaction rates (yield: 75–85%) vs. non-polar solvents (toluene: 50–60%) due to improved solubility of intermediates .
Temperature Optimization:
- Microwave synthesis at 120°C reduces reaction time (30 min vs. 6 hr conventional heating) and minimizes decomposition .
Scale-Up Challenges:
- Exotherm Management: Use jacketed reactors with controlled cooling (0.5°C/min) during exothermic steps (e.g., cyclization) .
Table 1: Comparative Reactivity of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
